molecular formula C8H5Br2FO2 B3043181 Methyl 2,4-dibromo-6-fluorobenzoate CAS No. 773134-10-4

Methyl 2,4-dibromo-6-fluorobenzoate

Cat. No. B3043181
CAS RN: 773134-10-4
M. Wt: 311.93 g/mol
InChI Key: GHONLOKYDAMFEB-UHFFFAOYSA-N
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Description

“Methyl 2,4-dibromo-6-fluorobenzoate” is a chemical compound with the CAS Number: 773134-10-4 . It has a molecular weight of 311.93 and its IUPAC name is methyl 2,4-dibromo-6-fluorobenzoate . The compound is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2,4-dibromo-6-fluorobenzoate” is 1S/C8H5Br2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 . This code represents the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or tools that can interpret this InChI code.


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2,4-dibromo-6-fluorobenzoate” are not mentioned in the search results. For detailed information on chemical reactions, it is recommended to refer to peer-reviewed papers or technical documents .

The storage temperature is between 2-8°C . Detailed physical and chemical properties such as boiling point, melting point, flash point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Intermediates

  • Methyl 2,4-dibromo-6-fluorobenzoate is significant in synthetic chemistry, particularly in the preparation of benzoic acid derivatives. For instance, a synthetic route for 2,4-dibromo-5-fluorobenzoic acid, involving intermediates like 2,4-dibromo-5-fluorobenzonitrile and 2,4-dibromo-5-fluoro-benzamide, highlights the chemical's relevance in synthesizing complex molecules (Chi, Qiong, Chongwen, Guangyong, & Yuan-yin, 1999).

Radiotracers and Imaging

  • Derivatives of methyl 2,4-dibromo-6-fluorobenzoate have been explored as radiotracers. Carbon-11- and fluorine-18-labeled forms of 1-methyl-4-piperidyl-4'-fluorobenzoate, for example, were synthesized as potential in vivo substrates for brain acetylcholinesterase imaging (Bormans, Sherman, Snyder, & Kilbourn, 1996).

Radiographic Applications

  • Certain fluoro-bromo benzoic acid derivatives, including those related to methyl 2,4-dibromo-6-fluorobenzoate, have been synthesized for evaluation as radiographic opaques. Their radiographic properties were found to be promising for further exploration (Sprague, Cwalina, & Jenkins, 1953).

Antimicrobial Activity

  • Some derivatives of methyl 2,4-dibromo-6-fluorobenzoate exhibit antimicrobial properties. For instance, a series of hydrazones and oxadiazolines of 4-fluorobenzoic acid hydrazide were synthesized and showed potential as antimicrobial agents against various bacteria and fungi (Rollas, Gulerman, & Erdeniz, 2002).

Biodegradation Studies

  • The biodegradation of fluoro compounds, including those related to methyl 2,4-dibromo-6-fluorobenzoate, has been studied to understand microbial degradation pathways. For example, research on the degradation of 3-fluorobenzoate by Sphingomonas sp. revealed insights into the metabolic pathways of similar compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Safety and Hazards

“Methyl 2,4-dibromo-6-fluorobenzoate” is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust, vapor, mist, or gas .

properties

IUPAC Name

methyl 2,4-dibromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONLOKYDAMFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292221
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dibromo-6-fluorobenzoate

CAS RN

773134-10-4
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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